molecular formula C17H30N4O3 B11833561 tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

Cat. No.: B11833561
M. Wt: 338.4 g/mol
InChI Key: UXTORUSZNFZEPZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tert-butyl group, an amino group, and a methoxyphenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.

Chemical Reactions Analysis

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate followed by hydrolysis and Curtius rearrangement yields an azide derivative .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Its unique structure allows for the exploration of various biochemical pathways and mechanisms, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and amino groups allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to therapeutic effects in the treatment of bacterial infections .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate include other tert-butyl esters and amino-substituted phenyl carbamates. These compounds share similar functional groups but differ in their specific chemical structures and reactivity. The unique combination of functional groups in this compound makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .

Biological Activity

Tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl carbamate functional group, an amino group, and a methoxyphenyl moiety, which may contribute to its reactivity and biological interactions. The following sections explore its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including acylation, nucleophilic substitution, and reduction. The overall yield of this synthetic route has been reported to be around 81% . The process begins with commercially available starting materials such as 4-fluoro-2-methoxy-5-nitroaniline.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes. Its structural components are conducive to binding interactions that could lead to significant biological effects.

Case Studies and Research Findings

Comparison with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureUnique Features
Tert-butyl carbamateC5H11NO2Commonly used in organic synthesis as a protecting group for amines
Dimethylaminopropyl carbamateC8H18N2O2Contains a longer alkyl chain; often used in peptide synthesis
Boc-protected anilineVariedUtilizes Boc protection for amino groups; widely used in pharmaceutical chemistry

The complexity of this compound arises from its multiple functional groups, suggesting diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C17H30N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[5-amino-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyphenyl]carbamate

InChI

InChI=1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22)

InChI Key

UXTORUSZNFZEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N(C)CCN(C)C)OC

Origin of Product

United States

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